![molecular formula C35H49NO9 B600246 Bulleyaconitine A CAS No. 107668-79-1](/img/structure/B600246.png)
Bulleyaconitine A
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Overview
Description
Bulleyaconitine A (BLA) is a C-19 diterpene diester alkaloid isolated from Aconitum bulleyanum plants in China since 1985 . It has been confirmed to have analgesic, anti-inflammatory, and anti-anxiety effects . BLA has been approved by the China Food and Drug Administration for clinical application since the 1980s . It is used for the treatment of chronic pain of musculoskeletal disorders in clinical practice .
Synthesis Analysis
The synthesis of diterpenoid alkaloids, such as Bulleyaconitine A, involves multiple pathways including the mevalonate (MVA) pathway, the methylerythritol 4-phosphate (MEP) pathway, the farnesyl diphosphate regulatory pathway, and the diterpenoid scaffold synthetic pathway . Hydroxymethylglutaryl-CoA reductase is a key enzyme in MVA metabolism .
Molecular Structure Analysis
Bulleyaconitine A is an aconitine-type two terpene alkaloid . Its molecular formula is C35H49NO10 .
Chemical Reactions Analysis
Bulleyaconitine A plays a significant anti-inflammatory effect by inhibiting the release of prostaglandins . The analgesic effect may be related to the rivalry of 5-HT and the inhibition of inflammatory chemokines in the brain .
Physical And Chemical Properties Analysis
Bulleyaconitine A appears as a white powder . It is soluble in methanol, ethanol, chloroform, and ether; insoluble in water; and easily dissolved in dilute hydrochloric acid or dilute sulfuric acid .
Scientific Research Applications
Treatment of Visceral Pain
Bulleyaconitine A (BAA) has been used for the treatment of visceral pain, one of the leading causes for abdominal pain in gastroenterological diseases . It exerts significant antivisceral pain effects induced by acetic acid through stimulating dynorphin A expression in spinal microglia .
Antianxiety Effects
BAA also has antianxiety effects. In a comorbidity model with characteristics of both chronic visceral pain and anxiety, BAA exerted great antianxiety effects . The antianxiety mechanism of BAA is different from its antivisceral pain mechanism .
Treatment of Neuropathic Pain
BAA has been used for the treatment of neuropathic pain. It exerts analgesic effects on neuropathic pain through stimulating the expression of dynorphin A in spinal microglia .
Treatment of Fracture-Induced Pain
BAA has been found to alleviate fracture-induced mechanical and thermal hyperalgesia . It significantly increases locomotor activity levels and reduces anxiety-like behaviors in fractured mice .
Promotion of Fracture Healing
Interestingly, BAA treatment promotes bone mineralization and therefore fracture healing in mice . This may be attributed to the increase in mechanical stimulation caused by exercise .
Treatment of Chronic Pain and Rheumatoid Arthritis
BAA has analgesic and anti-inflammatory properties and has been used for the treatment of chronic pain and rheumatoid arthritis .
Prolonged Cutaneous Analgesia
When co-injected with lidocaine and epinephrine, BAA has been found to elicit long-lasting cutaneous analgesia .
Blocking Voltage-Gated Sodium Channels
BAA exerts analgesic effects mainly via blocking voltage-gated sodium channels in dorsal root ganglion (DRG) neurons .
Safety And Hazards
Future Directions
Bulleyaconitine A has been found to reduce fracture-induced pain and promote fracture healing in mice . It is suggested that BLA can be used as a promising analgesic agent for the treatment of fracture pain . Further clinical and experimental studies are needed for evaluating the efficacy of Bulleyaconitine A in different forms of chronic pain in patients and for exploring the underlying mechanisms .
properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,8R,9S,13S,16S,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26+,27-,29+,30-,31?,32+,33+,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRECILNLFWZVRM-JNQVLWDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bulleyaconitine A | |
CAS RN |
107668-79-1 |
Source
|
Record name | 107668-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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